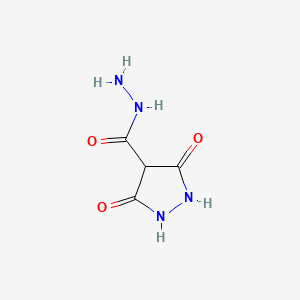
3,5-Dioxopyrazolidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dioxopyrazolidine-4-carbohydrazide is a heterocyclic compound characterized by a pyrazolidine ring with two keto groups at positions 3 and 5, and a carbohydrazide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxopyrazolidine-4-carbohydrazide typically involves the reaction of monohydrazides of 2-R-4-methyl-4-cyclohexene-1,1-dicarboxylic acids with ethoxymethylenemalonic acid diethyl ester. This reaction leads to the formation of N-(2,2-diethoxycarbonylethylenyl)hydrazides, which are then acylated by the anhydrides of trifluoroacetic and acetic acids to yield derivatives of 3,5-dioxopyrazolidine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dioxopyrazolidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions, particularly at the carbohydrazide group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Dioxopyrazolidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
3,5-Diamino-1H-pyrazole-4-carbohydrazide: This compound shares a similar pyrazole ring structure but with amino groups instead of keto groups.
5-Oxopyrazoline: Another related compound with a similar ring structure but differing in the position and nature of substituents.
Uniqueness: 3,5-Dioxopyrazolidine-4-carbohydrazide is unique due to its specific arrangement of keto and carbohydrazide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C4H6N4O3 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
3,5-dioxopyrazolidine-4-carbohydrazide |
InChI |
InChI=1S/C4H6N4O3/c5-6-2(9)1-3(10)7-8-4(1)11/h1H,5H2,(H,6,9)(H,7,10)(H,8,11) |
InChI Key |
MIEMWOKDONFVGF-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NNC1=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















